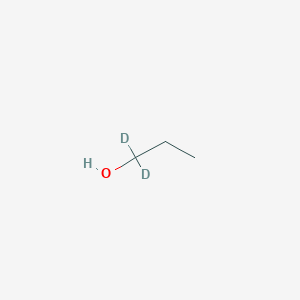
1-Propanol-1,1-d2
Overview
Description
1-Propanol-1,1-d2, also known as propyl-1,1-d2 alcohol, is a deuterated form of 1-propanol. It is a primary alcohol with the molecular formula CH3CH2CD2OH. The compound is characterized by the substitution of two hydrogen atoms with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound particularly useful in various scientific research applications, including studies involving nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol-1,1-d2 can be synthesized through several methods. One common approach involves the reduction of propionic acid-d2 using a deuterated reducing agent such as lithium aluminum deuteride (LiAlD4). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, this compound is often produced through the catalytic hydrogenation of propionaldehyde-d2. This process involves the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction reaction. The reaction is conducted under elevated temperatures and pressures to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
1-Propanol-1,1-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to propionic acid-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propane-d2 using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Propionic acid-d2.
Reduction: Propane-d2.
Substitution: Various alkyl halides depending on the substituent introduced.
Scientific Research Applications
1-Propanol-1,1-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis and isotopic labeling studies.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol-1,1-d2 is primarily related to its role as a deuterated solvent or reagent. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction kinetics. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the structural elucidation of complex molecules. Additionally, the use of deuterated compounds in metabolic studies allows for the tracking of metabolic pathways and the identification of intermediates.
Comparison with Similar Compounds
1-Propanol-1,1-d2 can be compared with other deuterated alcohols, such as:
1-Propanol-2,2-d2: Similar in structure but with deuterium atoms at different positions.
2-Propanol-d8: An isomer with deuterium atoms distributed throughout the molecule.
Methanol-d4: A simpler alcohol with four deuterium atoms.
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for NMR spectroscopy and metabolic studies. Its distinct deuterium labeling pattern provides unique insights into reaction mechanisms and metabolic pathways that are not easily achievable with non-deuterated or differently labeled compounds.
Properties
IUPAC Name |
1,1-dideuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-SMZGMGDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480194 | |
| Record name | 1-Propanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40422-04-6 | |
| Record name | 1-Propanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40422-04-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


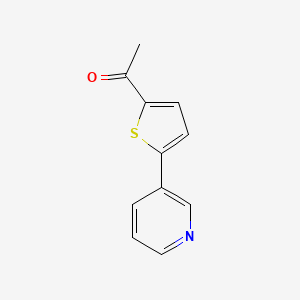

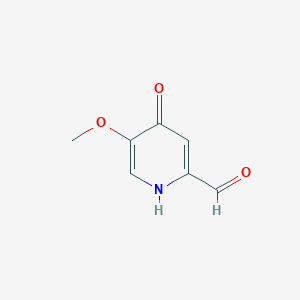
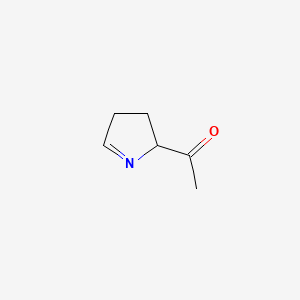
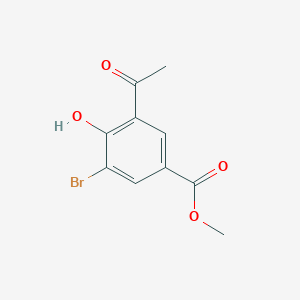
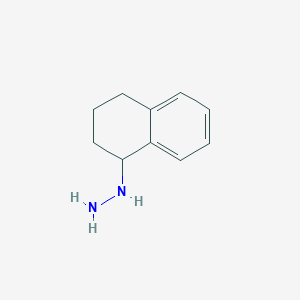


![(4-methoxy-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B1356955.png)
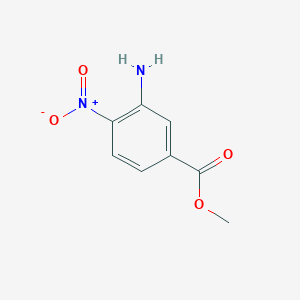
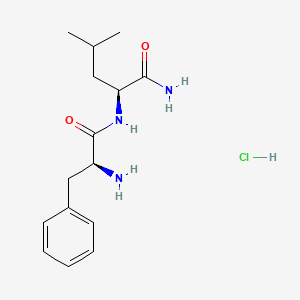
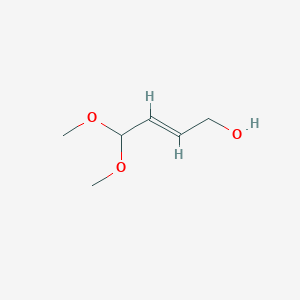
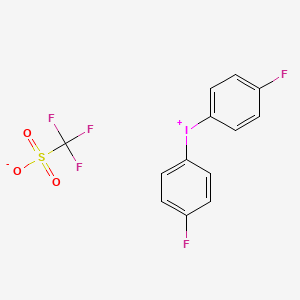
![(E)-benzylsulfanyl-[(E)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidomethane;chlorocopper(1+)](/img/structure/B1356972.png)
